trifolitoxin
Description
Propriétés
Numéro CAS |
112509-52-1 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Synonymes |
trifolitoxin |
Origine du produit |
United States |
Biological Origin and Ecological Niche of Trifolitoxin Producers
Identification and Phylogenetic Analysis of Trifolitoxin-Producing Microorganisms
This compound is a ribosomally-synthesized, post-translationally modified peptide antibiotic. Its production is genetically encoded, and the presence of the relevant gene cluster dictates the ability of a strain to synthesize this compound.
The strain Rhizobium leguminosarum bv. trifolii T24 is identified as a primary producer of this compound colab.wsnih.govresearchgate.netresearchgate.netnih.govresearchgate.net. This strain produces a potent anti-rhizobial compound, this compound, which confers a competitive advantage in the nodulation of clover roots when in mixed inoculum with this compound-sensitive strains of R. leguminosarum bv. trifolii nih.govresearchgate.net. The constitutive production of TFX by T24 has been well-documented colab.ws. The genes responsible for this compound production and resistance, collectively known as the tfx genes (tfxABCDEFG), were initially isolated from R. leguminosarum bv. trifolii T24 nih.govnih.govresearchgate.net.
This compound exhibits a selective inhibitory spectrum, primarily affecting a specific group of Alpha-Proteobacteria colab.ws. This group includes important plant symbionts like Rhizobium spp., plant pathogens such as Agrobacterium spp., and even the animal pathogen Brucella abortus colab.ws.
The genetic locus responsible for this compound production and resistance, the tfxABCDEFG cassette, can be transferred to a wide range of Alpha-Proteobacteria, conferring upon them the ability to produce TFX and gain resistance to it colab.wsnih.govnih.govresearchgate.net. Studies involving the conjugal transfer of the tfx cassette have shown that strains belonging to genera such as Agrobacterium, Brucella, Phyllobacterium, Rhizobium, and Rhodospirillum are capable of producing this compound. Sensitivity to this compound has been observed in strains from a broader range of Alpha-Proteobacteria, including Agrobacterium, Brucella, Mycoplana, Ochrobactrum, Phyllobacterium, Rhodobacter, Rhodopseudomonas, Rhodospirillum, and Rhizobium. Notably, some Alpha-Proteobacteria, such as Bradyrhizobium japonicum and Rhizobium sp. (cowpea), did not exhibit this compound expression even when carrying the tfx genes nih.gov.
Primary Producers: Rhizobium leguminosarum bv. trifolii T24
Environmental and Host-Associated Factors Influencing this compound Production In Situ
The production and activity of this compound in natural environments are influenced by the complex interactions occurring in the rhizosphere and by various environmental factors.
The rhizosphere, the soil region directly influenced by plant roots, is a key environment for this compound activity. This compound production by R. leguminosarum bv. trifolii T24 has been shown to limit the nodulation of clover roots by this compound-sensitive strains nih.govresearchgate.net. This provides a competitive advantage to the TFX-producing strain in occupying root nodules researchgate.netnih.gov.
Transferring the tfx genes to other Rhizobium strains has been demonstrated to improve their ability to compete for and occupy nodules on host plants nih.govnih.gov. For instance, Rhizobium etli strains engineered to produce this compound showed significantly increased nodule occupancy on beans (Phaseolus vulgaris) under agricultural conditions nih.gov. Similarly, a symbiotically effective strain of R. leguminosarum bv. trifolii carrying the tfx genes was highly competitive for nodulation on clover roots when co-inoculated with a sensitive strain researchgate.net. The production of this compound by the inoculant strain reduces the population of this compound-sensitive rhizobia in the rhizosphere, thereby enhancing the producing strain's ability to form nodules.
This compound production has a discernible impact on the microbial community structure within the rhizosphere, particularly affecting sensitive Alpha-Proteobacteria. Studies using culture-independent methods have shown that this compound production dramatically reduces the diversity of this compound-sensitive members of the Alpha-Proteobacteria in the rhizosphere of Phaseolus vulgaris. However, this effect is often localized to the sensitive group and may have little apparent impact on the total microbial community diversity, consistent with this compound's narrow spectrum of activity.
Elucidation of Trifolitoxin Biosynthetic Pathways
Genetic Organization of the Trifolitoxin (tfx) Biosynthetic Gene Cluster
The production and resistance to this compound are conferred by a specific set of genes organized into the tfx biosynthetic gene cluster. nih.govrug.nl This cluster is located on the genome of the producing strain. rug.nl The introduction of the tfx gene cluster into sensitive strains is sufficient to enable both TFX production and resistance. nih.govrug.nl
The core tfx gene cluster typically includes the genes tfxA, tfxB, tfxC, tfxD, tfxE, tfxF, and tfxG. nih.govrug.nl The organization of these genes has been studied, and they are generally found in a contiguous arrangement. nih.govrug.nl
Identification and Characterization of Core Biosynthetic Genes (tfxA, tfxB, tfxC, tfxD, tfxE, tfxF, tfxG)
The tfx gene cluster contains several genes with distinct roles in this compound biosynthesis and function:
tfxA: This gene is the structural gene that encodes the precursor peptide of this compound. nih.govrug.nl
tfxB, tfxC, tfxF: These genes are thought to encode putative FMN-dependent dehydrogenases and are involved in the post-translational modification process, specifically implicated in chromophore biosynthesis. TfxB and TfxC together are reported to be sufficient to catalyze the conversion of an xQGC tetrapeptide sequence within the cleaved precursor to the putative this compound chromophore.
tfxD: This gene encodes a protein belonging to the multidrug and toxic compound extrusion (MATE) family, suggesting its role as a transporter likely involved in the export of mature this compound from the producing cell. nih.gov
tfxE: This gene encodes a putative YcaO-like enzyme. YcaO proteins are known to be involved in the formation of azoline and azole heterocycles in other ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov While bioinformatic analysis predicts TfxE is responsible for thiazoline (B8809763) formation, this has not been experimentally confirmed. TfxE also plays a significant role in conferring resistance to this compound in the producing strain. nih.gov
tfxG: This gene is predicted to encode a putative phosphotransferase. Although initially considered to be involved in resistance, studies have shown that tfxG does not affect TFX resistance. nih.gov Instead, TfxG is important for optimal this compound production and influences the formation of the different TFX isomers. nih.gov TfxG contains a serine/threonine kinase motif and has a homolog in Sinorhizobium meliloti 1021. nih.gov
A summary of the core tfx genes and their proposed functions is presented in the table below:
| Gene | Proposed Function | Involvement in Biosynthesis/Resistance |
| tfxA | Precursor peptide structural gene | Biosynthesis |
| tfxB | Putative FMN-dependent dehydrogenase | Biosynthesis (Chromophore formation) |
| tfxC | Putative FMN-dependent dehydrogenase | Biosynthesis (Chromophore formation) |
| tfxD | Putative transporter (MATE family) | Export |
| tfxE | Putative YcaO-like enzyme, Resistance protein | Biosynthesis (Thiazoline formation), Resistance nih.gov |
| tfxF | Putative FMN-dependent dehydrogenase | Biosynthesis (Chromophore formation) |
| tfxG | Putative phosphotransferase | Optimal production, Isomer formation nih.gov |
Identification of Accessory Genes (e.g., tfuA) and Their Contributions to Biosynthesis
In addition to the core tfxABCDEFG genes, another gene, tfuA, has been identified as being involved in this compound production. rug.nl Unlike the core cluster genes, tfuA is located outside the main tfxABCDEFG locus. rug.nl The presence of tfuA is necessary for the complete production of active this compound, and it is involved in the post-translational modification process. rug.nl The putative TfuA protein contains a peroxidase motif. rug.nl The combined action of the eight genes, tfxABCDEFG and tfuA, is required to confer full this compound production and resistance. nih.gov
Post-Translational Modifications and Maturation Processes of the this compound Precursor Peptide
This compound is a classic example of a ribosomally synthesized and post-translationally modified peptide (RiPP). nih.govpnas.orggoogle.comresearchgate.netnih.govrug.nl Its maturation from an inactive precursor peptide involves a series of complex enzymatic modifications. nih.govresearchgate.net
Ribosomal Synthesis of the Precursor Peptide
The initial step in this compound biosynthesis is the ribosomal synthesis of a precursor peptide. nih.govresearchgate.net This precursor peptide is encoded by the tfxA gene. nih.govrug.nl Like other RiPP precursors, the TFX precursor peptide consists of a leader peptide at the N-terminus and a core peptide at the C-terminus. rug.nl The core peptide is the segment that undergoes modification to form the mature antibiotic. The amino acid sequence of the this compound core peptide has been determined to be DIGGSRQGCVA. nih.govpnas.orgresearchgate.netnih.gov This unmodified peptide is biologically inactive, highlighting the essential nature of the subsequent post-translational modifications for its antibiotic activity.
Enzymatic Derivatization and Heterocyclic Ring Formation (e.g., Thiazoline Ring)
A key post-translational modification in this compound biosynthesis is the formation of a thiazoline ring. nih.govgoogle.comresearchgate.net This heterocyclic ring is formed through a cyclization reaction between specific residues in the core peptide. Specifically, the thiazoline ring arises from the ring closure between the sulfhydryl group of the cysteine residue (Cys9) and the carbonyl group of the preceding glycine (B1666218) residue (Gly8) in the DIGGSRQGCVA sequence. nih.govgoogle.comresearchgate.net
The enzyme TfxE, a putative YcaO-like protein, is believed to be responsible for catalyzing this thiazoline ring formation. YcaO proteins are known to facilitate the formation of azoline rings from cysteine, serine, and threonine residues in other RiPPs by catalyzing a phosphorylation-dependent cyclodehydration. nih.gov
Formation of the Chromophore and Other Complex Modifications
Another crucial modification in this compound biosynthesis is the formation of a distinctive UV-absorbing, blue fluorescent chromophore. nih.govgoogle.comresearchgate.net This complex moiety is derived from the Arg-Gln-Gly sequence (residues 6, 7, and 8) within the core peptide, which undergoes extensive modification. nih.govgoogle.comresearchgate.net The chromophore is characterized as a conjugated, 5-membered heterocyclic ring system with a modified glutamine side chain. nih.govgoogle.comresearchgate.net Structural analysis has identified the chromophore as a 2-pyridone derivative that can tautomerize, contributing to the existence of this compound as different isomers.
While the exact enzymatic steps involved in chromophore formation are not fully elucidated, the putative FMN-dependent dehydrogenases TfxB, TfxC, and TxF are implicated in this process. Research suggests that TfxB and TfxC are sufficient to catalyze the conversion of a specific tetrapeptide sequence (xQGC) within the cleaved precursor into the putative chromophore structure. The enzyme TfxG also plays a role in the maturation process, being important for the optimal production of this compound and influencing the distribution of its isomeric forms. nih.gov
The mature this compound peptide has a molecular mass of approximately 1037.4 Da. It exists primarily as a pair of geometric isomers, TFX1 and TFX2. nih.gov The formation of these isomers is linked, in part, to the tautomerization of the 2-pyridone chromophore and is influenced by TfxG. nih.gov The extensive post-translational modifications, including the formation of the thiazoline ring and the chromophore, are essential for the biological activity of this compound, as the unmodified precursor peptide is inactive.
Regulatory Mechanisms Governing this compound Biosynthesis
The production of this compound is a regulated process, influenced by both genetic and environmental factors. The expression of the tfx genes is controlled at multiple levels, ensuring that the antibiotic is produced under appropriate conditions.
Transcriptional and Translational Control of tfx Genes
Transcriptional analysis has indicated that tfxA, tfxE, and tfxG have their own promoters. nih.gov This suggests independent transcriptional regulation for at least some genes within the tfx cluster. Ribonuclease protection assays have shown that tfxE and tfxG are transcribed together, indicating that the tfxDEFG mRNA is produced as a single transcript. researchgate.net
Transcriptional fusion insertions in tfxA, tfxB, tfxD, or tfxF result in a nonproducing, this compound-resistant phenotype, confirming the direction of transcription for these frames. nih.gov
While tfuA is involved in TFX production, lysate ribonuclease protection assays suggest that tfuA does not regulate the transcription of tfxA. nih.govasm.org Upstream of tfuA are two open reading frames (ORFs). nih.govasm.org The putative product of ORF1 shows high similarity to the LysR family of transcriptional regulators, suggesting a potential role in regulating gene expression, possibly including genes involved in this compound biosynthesis. nih.govasm.org
Environmental and Intracellular Signals Modulating Biosynthetic Gene Expression
While specific environmental and intracellular signals directly modulating tfx gene expression are not extensively detailed in the provided search results, the context of this compound production by Rhizobium suggests potential influences. Rhizobium species engage in symbiotic relationships with legumes, and their metabolic activities, including the production of secondary metabolites like bacteriocins, can be influenced by the rhizosphere environment and signals exchanged with the host plant. mdpi.com
Bacterial population dynamics are influenced by excreted metabolic products. colab.ws The production of bacteriocins like this compound can strongly inhibit the growth of sensitive strains and influence competition for host colonization. whiterose.ac.uk This suggests that factors related to bacterial competition and the presence of sensitive strains in the environment could potentially trigger or modulate this compound production.
Furthermore, the involvement of a putative LysR-type transcriptional regulator (ORF1 upstream of tfuA) points towards a regulatory network that is likely responsive to specific cellular or environmental cues. nih.govasm.org LysR-type regulators are known to control diverse processes, including metabolic pathways and responses to environmental stimuli.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not explicitly found in search results for the active peptide, but Trifolin (a related compound) is CID 5282149. nih.gov |
| Trifolin | 5282149 |
Interactive Data Table (Example based on gene functions)
| Gene | Proposed Function in this compound System |
| tfxA | Structural gene for precursor peptide |
| tfxB | Required for production |
| tfxD | Required for production |
| tfxE | Important for resistance |
| tfxF | Required for production |
| tfxG | Required for immunity |
| tfuA | Involved in production |
Molecular and Cellular Mechanisms of Trifolitoxin Action
Identification of Primary Molecular Targets within Susceptible Organisms
Trifolitoxin demonstrates selective toxicity towards a defined group of alpha-proteobacteria. nih.govnih.gov This susceptible group includes various species within the genera Rhizobium, Sinorhizobium, Mesorhizobium, Agrobacterium, Brucella, Mycoplana, Ochrobactrum, Phyllobacterium, Rhodobacter, Rhodopseudomonas, and Rhodospirillum. nih.gov The basis for this specificity is not yet fully elucidated, but investigations point towards key cellular machinery and potential interactions with the bacterial envelope.
Evidence suggests that a primary mode of action for this compound involves the inhibition of protein synthesis, likely through interaction with the ribosome. nih.gov As a ribosomally synthesized peptide itself, its mechanism may share similarities with other ribosome-targeting peptide antibiotics. While the exact binding site on the ribosome is still under investigation for this compound specifically, studies on similar azole-modified peptides like phazolicin have demonstrated obstruction of the ribosomal nascent peptide exit tunnel, a mechanism distinct from other known translation inhibitors. nih.gov A weak signal of impaired protein synthesis has been observed in studies examining the effects of rhizobial metabolites, including potentially this compound. nih.gov
Beyond potential ribosomal interaction, research has explored other proteins that may be involved in this compound's activity or bacterial resistance to it. The genetic locus conferring this compound production and resistance in Rhizobium leguminosarum bv. trifolii strain T24 involves several genes (tfxABCDEFG and tfuA). Studies on resistance mechanisms have identified the tfxE gene as being significantly involved in conferring resistance to this compound, while tfxG appears to play no role in resistance, despite being transcribed with tfxE. TfxE is a membrane-bound protein and has been suggested to potentially function in the export of this compound or a related derivative, or as part of an ABC transport complex involved in resistance, similar to mechanisms seen with other peptide antibiotics. TfxC, another protein involved in this compound biosynthesis, shows similarity to dehydrogenases involved in the biosynthesis of other modified peptides, suggesting its role in the post-translational modification process rather than being a direct cellular target of the antibiotic itself. While the specific protein targets responsible for this compound's toxicity are still being fully characterized, the involvement of transport or modification proteins in resistance pathways highlights the complexity of its interaction with susceptible cells.
Investigations into Ribosomal Interaction and Inhibition of Translation
Disruption of Specific Cellular Processes in Target Alpha-Proteobacteria
The inhibitory action of this compound leads to the disruption of essential cellular processes in susceptible alpha-proteobacteria, ultimately inhibiting their growth.
A key cellular process targeted by this compound is protein synthesis. nih.gov The evidence suggesting ribosomal interaction aligns with observations of impaired protein synthesis in sensitive strains. This disruption prevents the bacteria from producing essential proteins required for growth, division, and other vital functions. While the precise details of how this compound interferes with the complex process of translation are still being elucidated, the impact on protein synthesis is considered a major contributor to its bacteriostatic effect.
Impairment of Protein Synthesis Pathways
Structure-Activity Relationship Studies at a Molecular Level
Structure-activity relationship (SAR) studies have been conducted to identify the molecular determinants essential for this compound's biological activity. These studies have revealed that the post-translational modifications of the ribosomally synthesized precursor peptide are crucial for its function. The biologically inactive primary amino acid sequence (Asp-Ile-Gly-Gly-Ser-Arg-Gln-Gly-Cys-Val-Ala) undergoes significant modifications, including the formation of a thiazoline (B8809763) ring from a Gly-Cys sequence and the extensive modification of an Arg-Gln-Gly sequence into a UV-absorbing, blue fluorescent chromophore which is a 2-pyridone derivative.
Mutational Analysis of this compound Derivatives on Target Binding
Mutational analysis of the genes involved in this compound production and resistance has provided insights into the functional roles of these genes and, indirectly, the potential mechanisms of action and resistance asm.orgnih.govnih.gov. Studies involving transposon mutagenesis and deletion analysis of the tfx genes have helped to identify which genes are essential for TFX production and which are involved in conferring resistance asm.orgnih.gov.
For instance, insertion mutations in tfxA, tfxB, tfxD, or tfxF result in a non-producing, this compound-resistant phenotype, indicating their requirement for TFX production asm.orgnih.govnih.gov. Conversely, mutations or deletions in tfxE have been shown to significantly reduce a strain's resistance to TFX, highlighting its crucial role in the resistance mechanism nih.gov. Site-directed mutagenesis within the serine/threonine kinase motif of TfxG, another gene in the tfx operon, indicated that while TfxG is transcribed, it did not play a role in resistance to exogenously applied TFX, although it is important for optimal TFX production and the generation of TFX isomers nih.gov.
These mutational studies, while not directly analyzing the binding of this compound derivatives to a specific target, infer the importance of the post-translational modification machinery encoded by the tfx genes for producing the active, target-binding form of this compound. The resistance phenotype observed in mutants unable to produce TFX also suggests that the target is internal to the cell or that the resistance mechanism involves modifying or exporting the active compound asm.orgnih.gov.
Data from mutational analyses can be summarized as follows:
| Gene Locus | Phenotype upon Mutation/Deletion | Inferred Role |
| tfxA | Non-producing, TFX-resistant | Precursor peptide |
| tfxB | Non-producing, TFX-resistant | Production asm.orgnih.gov |
| tfxD | Non-producing, TFX-resistant | Production asm.orgnih.gov |
| tfxF | Non-producing, TFX-resistant | Production asm.orgnih.gov |
| tfxE | Reduced TFX resistance | Resistance nih.gov |
| tfxG | No effect on resistance; affects TFX isomers | Optimal production, isomer generation nih.gov |
| tfuA | Defective in TFX production | Production asm.orgnih.gov |
Computational Modeling of this compound-Target Interactions
Computational modeling approaches can provide valuable insights into the potential interactions between this compound and its cellular target(s) at an atomic level. While specific detailed computational modeling studies focused solely on this compound-target interactions were not extensively found in the search results, the broader field of computational analysis of ribosomally synthesized and post-translationally modified peptides (RiPPs), to which this compound belongs, offers relevant context researchgate.netmichaelskinnider.compnas.org.
Computational tools and databases like antiSMASH and MIBiG are used to identify and analyze biosynthetic gene clusters (BGCs) for natural products, including RiPPs like this compound oup.comsecondarymetabolites.org. These platforms can predict potential structures of RiPPs based on the genetic information and known modification enzymes michaelskinnider.compnas.org. The this compound biosynthetic gene cluster (BGC0000567) from Rhizobium leguminosarum is cataloged in databases like MIBiG, providing a basis for computational analysis of the genes involved secondarymetabolites.org.
While direct computational simulations of this compound binding to a specific protein or membrane target were not detailed, computational analysis of the this compound precursor peptide sequence (DIGGSRQGCVA) and the enzymes encoded by the tfx genes can inform hypotheses about its structure and potential interactions colab.wsgrantome.comnih.govnih.gov. The identification of domains or motifs within the Tfx proteins through sequence analysis can also suggest their biochemical functions and how they might interact with the peptide or cellular components asm.orgasm.orgnih.govnih.gov. For example, TfxB shows some identity to McbC, a protein involved in processing the microcin (B1172335) B17 peptide backbone, suggesting a potential role in TFX maturation asm.orgnih.gov. Computational analysis of TfuA suggests it includes a peroxidase motif asm.orgnih.gov.
The lack of detailed structural information for this compound's target limits the scope of high-resolution computational docking or simulation studies specifically for TFX. However, as more is discovered about the target, computational modeling, such as molecular dynamics simulations or protein-ligand docking, could be employed to predict binding poses, affinities, and the impact of mutations on these interactions. The development of algorithms for RiPP structure prediction from genomic data is facilitating the targeted discovery and analysis of such molecules michaelskinnider.compnas.org.
Ecological and Inter Organismal Roles of Trifolitoxin
Role in Microbial Competition and Niche Establishment
Trifolitoxin production is a significant factor in enabling producing bacteria to outcompete other microorganisms for resources and space within shared ecological niches. asm.orgresearchgate.netnih.govfrontiersin.org This competitive edge is particularly pronounced in the rhizosphere, a highly competitive environment where numerous microbial species converge. asm.orgapsnet.orgfrontiersin.org
Competitive Advantage in Rhizosphere Colonization
The ability to produce this compound has been demonstrably linked to an increased capacity of Rhizobium strains to colonize the rhizosphere effectively. asm.orgapsnet.orgresearchgate.netasm.org By suppressing the growth of sensitive bacterial competitors, TFX-producing strains are better positioned to establish and maintain a strong presence on the root surface, thereby enhancing their access to nutrients and potential sites for interaction or infection. asm.orgapsnet.org Studies have provided evidence that TFX production improves competitiveness for rhizosphere growth in soil environments. apsnet.orgasm.org
Inhibition of Competing Symbiotic and Pathogenic Microbes
A critical function of this compound in ecological contexts is its capacity to inhibit the growth of sensitive bacteria, a group that includes both competing symbiotic rhizobia and specific plant pathogens. researchgate.netasm.orgapsnet.orgnih.govnih.govsoeagra.com This selective toxicity allows TFX-producing strains to mitigate competition from other beneficial microbes that might otherwise compete for symbiotic relationships with the host plant. researchgate.netapsnet.orgnih.govnih.govsoeagra.com Furthermore, it enables them to suppress the proliferation of certain deleterious plant pathogens that may occupy the same environmental space. colab.wsnih.gov this compound's activity spectrum includes a substantial proportion of Rhizobium leguminosarum strains and other alpha-proteobacteria. researchgate.netcolab.wsnih.gov
Influence on Host Plant-Microbe Symbiosis and Pathogenesis
The production of this compound by bacteria residing in the rhizosphere can exert a considerable influence on the intricate interactions between host plants and other associated microbes, impacting both mutually beneficial symbioses and antagonistic pathogenic relationships. researchgate.netcolab.wsasm.orgnih.govnih.govpnas.org
Modulation of Legume Root Nodulation Dynamics
One of the most thoroughly investigated roles of this compound is its impact on the process of legume root nodulation. researchgate.netasm.orgcolab.wsasm.orgnih.govfrontiersin.orgasm.orgnih.govresearchgate.net Rhizobium strains that produce TFX frequently exhibit superior competitiveness in forming nodules on legume roots when compared to sensitive strains. asm.orgresearchgate.netnih.govnih.gov This enhanced competitiveness is attributed to this compound's inhibitory effect on sensitive rhizobia within the rhizosphere, which diminishes their ability to infect root hairs and initiate the formation of nodules. asm.orgnih.govnih.gov Research has consistently demonstrated that this compound production can lead to a significant increase in the occupancy of nodules by the producing strain under both sterile and non-sterile soil conditions. asm.orgapsnet.orgresearchgate.netnih.gov Studies employing isogenic bacterial strains that differ solely in their capacity to produce TFX have provided compelling evidence for its role in augmenting nodulation competitiveness. asm.orgresearchgate.netnih.gov
Table 1: Effect of this compound Production on Nodule Occupancy in Phaseolus vulgaris asm.orgnih.gov
| Inoculum Mixture Ratio (TFX-sensitive : TFX-producing) | Nodule Occupancy by TFX-producing strain (%) (Growth Chamber) | Nodule Occupancy by TFX-producing strain (%) (Field) |
| 12:1 | 45 nih.gov | - |
| - | 70 (40% TFXp in mixture) nih.gov | - |
| Mixed with indigenous rhizobia | - | 95 (TFXp strain) vs 83 (TFXnp strain) (3-year average) nih.gov |
Note: Data is representative and compiled from multiple experiments. asm.orgnih.gov
This competitive advantage in nodule formation is particularly important for the successful establishment of inoculated Rhizobium strains in agricultural soils that harbor native rhizobial populations. asm.orgresearchgate.netnih.gov
Impact on Plant-Pathogen Interactions (e.g., Agrobacterium-Plant System)
In addition to its effects on symbiotic bacteria, the inhibitory activity of this compound extends to certain plant pathogens belonging to the alpha-proteobacteria, such as Agrobacterium species, which are responsible for causing crown gall disease. researchgate.netcolab.wsnih.gov Studies have indicated that the production of this compound by an avirulent Agrobacterium strain can confer upon it the ability to control crown gall disease in specific plant hosts, such as Nicotiana glauca. nih.gov This finding suggests that this compound possesses potential as a biocontrol agent by suppressing the growth of sensitive pathogenic bacteria in the plant's immediate environment. colab.wsnih.gov
Agricultural Research Implications of Trifolitoxin
Research into Enhancing Nodulation Competitiveness of Legume Inoculants
A significant challenge in utilizing nitrogen-fixing inoculum strains to improve legume productivity is their ability to compete effectively with indigenous rhizobia for nodule formation. nih.govgrantome.com Trifolitoxin production has emerged as a well-characterized genetic system for enhancing the nodulation competitiveness of root nodule bacteria. nih.govgrantome.com TFX-producing strains can effectively suppress the growth of TFX-sensitive rhizobia, thereby increasing their own occupancy of root nodules. Studies have demonstrated that this compound production improves rhizosphere colonization and increases competitiveness for nodule occupancy in legumes such as clover and common bean (Phaseolus vulgaris).
Field-based research has provided compelling evidence for the effectiveness of this compound in enhancing nodulation competitiveness under agricultural conditions. nih.govgrantome.com For instance, studies involving Phaseolus vulgaris inoculated with Rhizobium etli strains engineered to produce this compound showed a significant increase in nodule occupancy compared to inoculation with non-TFX-producing strains. nih.govgrantome.com
Genetic Engineering Strategies for Modulating this compound Production in Inoculant Strains
Significant research has focused on the genetic basis of this compound production and resistance to facilitate its application in inoculant strains. The genes responsible for this compound production and resistance, collectively known as the tfx genes, have been isolated and sequenced. nih.govgrantome.com The gene cassette tfxABCDEFG has been shown to be sufficient to confer both this compound production and resistance when transferred to non-producing strains within the sensitive alpha-proteobacteria group.
Genetic engineering strategies have involved transferring the tfx genes into desired Rhizobium, Mesorhizobium, and Sinorhizobium species. Utilizing broad-host-range plasmids allows for the rapid introduction of the this compound production phenotype into various potential inoculant strains. nih.gov Furthermore, introducing the tfx genes on a multicopy plasmid can result in higher levels of this compound production compared to strains with a single chromosomal copy. nih.gov To ensure stable expression of the trait, research has also focused on the stable genetic transfer of tfx genes into the host rhizobial genome, often through techniques like marker exchange, leading to stable this compound production in the engineered strains. A specific 4.4 kb DNA region, referred to as tfx, has been identified as necessary for the expression of this compound production and resistance. Beyond the tfx gene cluster, a gene named tfuA, located elsewhere in the genome, has also been discovered to play a role in this compound production.
Field-Based Research on Microbial Interaction Dynamics and Nodule Occupancy
Field trials have been instrumental in understanding the impact of this compound production on microbial interaction dynamics and nodule occupancy in agricultural settings. In studies with Phaseolus vulgaris, inoculation with TFX-producing Rhizobium etli strains resulted in significantly higher nodule occupancy rates over multiple years compared to inoculation with isogenic non-producing strains. nih.govgrantome.com This increased nodule occupancy by the superior inoculant strain was observed without adverse effects on grain yield. nih.govgrantome.com
Beyond direct competition for nodulation, this compound production has been shown to influence the broader microbial community in the rhizosphere. Inoculation with TFX-producing Rhizobium etli CE3 led to a dramatic reduction in the diversity of this compound-sensitive alpha-proteobacteria in the bean rhizosphere. This finding suggests that this compound production can alter the structure of the microbial community in the root environment, potentially impacting various microbial interactions. The ability of TFX-producing strains to outcompete indigenous rhizobia in the field highlights their potential for improving the reliability of legume inoculation. nih.govgrantome.com
Below is a table summarizing representative nodule occupancy data from a field study with Phaseolus vulgaris inoculated with Rhizobium etli strains.
| Inoculum Ratio (Test Strain:Sensitive Strain) | Nodule Occupancy by TFX-producing strain (%) | Nodule Occupancy by Non-TFX-producing strain (%) |
| 5:95 | >20% higher than non-producer nih.gov | |
| 50:50 | >20% higher than non-producer nih.gov | |
| TFXp vs TFXnp (Over 3 years) | 95 nih.govgrantome.com | 83 nih.govgrantome.com |
Note: Data is illustrative and based on interpretations of reported findings where specific numerical values for the non-producer were not always explicitly stated alongside the producer for all ratios, but the relative increase was indicated.
Exploration of this compound as a Model System for Microbial Biocontrol Research
The selective antagonistic activity of this compound against specific groups of bacteria, including plant pathogens, makes it a valuable model system for microbial biocontrol research. rug.nl Bacteriocins like this compound are being investigated for their potential to control plant diseases by inhibiting the growth of sensitive pathogens.
Investigation of Its Antagonistic Activity Against Specific Plant Pathogens
This compound has demonstrated antagonistic activity against plant pathogens belonging to the genus Agrobacterium. nih.govgrantome.comrug.nl Research has explored the use of this compound or this compound-producing strains as biocontrol agents against Agrobacterium-induced diseases, such as crown gall. A field study showed that an avirulent strain of Agrobacterium engineered to produce this compound enhanced the biological control of Agrobacterium vitis crown gall. These findings suggest that the targeted inhibitory activity of this compound can be exploited for the biological control of specific plant pathogens that fall within its sensitivity spectrum.
Studies on its Role in Promoting Beneficial Plant-Microbe Associations
While the primary focus of this compound research is its inhibitory effect on competing or pathogenic bacteria, its influence on the rhizosphere microbial community can indirectly impact beneficial plant-microbe associations. By reducing the population of TFX-sensitive bacteria, including competing rhizobia, TFX-producing inoculant strains can enhance their own symbiotic relationship with the host legume, leading to improved nitrogen fixation. nih.govgrantome.com
Furthermore, the alteration of the rhizosphere microbial community structure by this compound production, as observed in studies, could potentially create an environment more favorable for certain beneficial microorganisms, although direct evidence of TFX promoting specific beneficial non-target microbes is less extensively documented than its inhibitory effects. The complex interactions within the rhizosphere suggest that a shift in the microbial balance due to a potent antimicrobial like this compound could have cascading effects on various plant-associated microbial communities and their functions, including those beneficial to the plant.
Research into the Genetic Stability of this compound Production Traits in Engineered Strains
The stability of this compound production in engineered rhizobial strains is crucial for their effectiveness as commercial inoculants. Early research encountered challenges with the stability of tfx genes when introduced on plasmids, with the production trait being lost in the absence of selective pressure.
Subsequent research has focused on achieving stable genetic integration of the tfx genes into the chromosome of target rhizobial strains. Techniques such as marker exchange have been successfully employed to integrate the tfx genes into the Rhizobium genome, resulting in engineered strains that exhibit stable this compound production even without continuous selection pressure. This genetic stability ensures that the competitive advantage conferred by this compound production is maintained over time in the soil environment, which is essential for the long-term efficacy of the inoculant. nih.govgrantome.com The development of genetically stable TFX-producing strains is a key factor in the potential commercial adoption of this technology for improving legume inoculation. nih.govgrantome.com
Advanced Methodologies for Trifolitoxin Research
Genomic and Metagenomic Approaches for Producer Identification and Pathway Discovery
Genomic approaches have been crucial in identifying the genes responsible for trifolitoxin production and resistance. The tfx gene cluster, spanning approximately 7.1 to 7.3 kbp, was identified in Rhizobium leguminosarum bv. trifolii T24. secondarymetabolites.orgasm.orgnih.gov This cluster contains seven genes, tfxABCDEFG, all transcribed in the same direction, which are sufficient to confer TFX production and resistance to non-producing, sensitive strains within the alpha-proteobacteria. nih.govnih.govasm.org Sequence analysis of the tfxA gene confirmed it encodes the precursor peptide of this compound, providing strong evidence for its ribosomal synthesis. grantome.comnih.gov
Further genomic analysis and mutational studies have suggested specific roles for genes within the cluster. For instance, tfxA is the structural gene for the ribosomally synthesized precursor. nih.gov Genes like tfxB, tfxD, and tfxF are implicated in this compound production, while tfxE and tfxG are associated with resistance and immunity. nih.govasm.org An additional gene, tfuA, located outside the main tfx cluster, has also been found to be involved in TFX production. nih.govasm.org
Metagenomic approaches, while not explicitly detailed for de novo this compound producer identification in the provided snippets, are broadly used to identify biosynthetic gene clusters for natural products in microbial communities. pnas.org Given that this compound is produced by soil bacteria like Rhizobium, metagenomics could be applied to explore the diversity and distribution of tfx-like gene clusters in different environments and potentially identify novel this compound-producing organisms or variants with altered properties. Genomic charting of ribosomally synthesized natural product chemical space has revealed this compound in multiple Acinetobacter isolates, suggesting a potential ecological role within this genus, which includes human pathogens. pnas.org
Data on the tfx gene cluster:
| Gene | Proposed Function | Location (L06719.1) |
|---|---|---|
| tfxA | This compound precursor peptide | 597 - 725 (+) |
| tfxB | Involved in production | 794 - 1915 (+) |
| tfxC | Involved in production | 1908 - 2978 (+) |
| tfxD | Involved in production, potentially export | 2982 - 4232 (+) |
| tfxE | Involved in resistance | 4213 - 4971 (+) |
| tfxF | Involved in production | 4968 - 5744 (+) |
| tfxG | Involved in immunity and optimal isomer production | 5996 - 6781 (+) |
Transcriptomics and Proteomics for Investigating Biosynthetic Regulation and Cellular Responses
Transcriptomics allows for the study of gene expression patterns related to this compound biosynthesis under different conditions. While specific transcriptomic studies solely focused on this compound were not extensively detailed in the provided search results, research on bacterial gene regulation in general highlights the importance of transcriptional control through operons and regulatory sites. ebsco.com Lysate ribonuclease protection assays have been used to investigate the transcription of tfx genes, suggesting that tfxE and tfxG are transcribed and that the tfxDEFG mRNA is produced on the same transcript. asm.orgresearchgate.net This indicates potential co-regulation of these genes. Studies involving transcriptional fusion mutagenesis have also been used to confirm the direction of transcription of tfx genes. nih.gov The putative product of an open reading frame upstream of tfuA shows similarity to the LysR family of transcriptional regulators, suggesting a potential role in regulating tfuA expression, although lysate ribonuclease protection assays did not suggest that tfuA regulates tfxA transcription. nih.govasm.org
Proteomics can provide insights into the proteins involved in this compound biosynthesis, modification, transport, and the cellular responses of both the producing and sensitive strains. While specific proteomic studies on this compound were not prominent in the search results, the putative TfuA protein has a predicted mass of 72.9 kDa and includes a peroxidase motif. nih.govasm.org TfxD is described as a membrane-bound protein that may be involved in TFX export. asm.org Proteomic approaches are generally used to identify proteins with altered expression levels in response to bacterial interactions or environmental stimuli. mdpi.com Applying proteomics to this compound research could help identify the enzymes responsible for the complex post-translational modifications of the precursor peptide and the proteins involved in resistance mechanisms.
Mass Spectrometry-Based Techniques for Post-Translational Modification Analysis and Interaction Studies
Mass spectrometry (MS) has been instrumental in the analysis of this compound, particularly for confirming its mass and investigating its post-translational modifications. Low-resolution FAB-MS was used to confirm the mass of the two this compound isomers, TFX1 and TFX2, as 1037.4. grantome.com MS/MS spectra interpretation has also been employed in the study of this compound modifications. researchgate.net The complex modifications of this compound, including the thiazoline (B8809763) ring and the blue fluorescent chromophore, were elucidated through techniques that likely involved MS in conjunction with NMR. grantome.comresearchgate.net
MS-based metabolomics and lipidomics are widely used to measure changes in metabolite levels in response to stimuli, which could be applied to study the metabolic impact of this compound production or exposure on bacteria. mdpi.com While not specifically detailed for this compound-protein interactions, mass spectrometry-based techniques are commonly used for such studies in biological research.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Research
NMR spectroscopy has been a vital tool in determining the structure of this compound and understanding its conformational properties. Modern NMR techniques, such as COSY, TOCSY, and HMQC, were used to determine the structure of the chromophore in this compound, identifying it as a 2-pyridone derivative that tautomerizes to give the TFX isomers. grantome.com NMR data for TFX1 and TFX2 have been collected and analyzed to understand their structural differences. researchgate.net Changes in NMR coupling of serine β-protons between TFX1 and TFX2 indicate a change in the rotation of the α–β carbon bond, suggesting conformational differences between the isomers. researchgate.net
NMR metabolomics can also be used to analyze the metabolic responses of organisms to environmental stimuli, which could be relevant for studying the impact of this compound on microbial communities. mdpi.com While the provided snippets focus on structural elucidation, NMR can also be applied to study interactions between this compound and other molecules, such as potential target proteins, by observing changes in chemical shifts or relaxation rates.
Genetic Manipulation and Mutagenesis Strategies in this compound Producers
Genetic manipulation and mutagenesis have been extensively used to study the tfx genes and their roles in this compound production and resistance. Transposon mutagenesis, specifically with Tn5, has been employed to identify genes involved in TFX production by creating insertion mutations and screening for loss of activity. nih.govgoogle.com Transcriptional fusion mutagenesis has been used to study gene expression within the tfx cluster. nih.gov In-frame deletions in specific tfx genes, such as tfxE and tfxG, have been constructed to assess their impact on resistance and production. asm.orgresearchgate.net
Genetic engineering approaches have also been used to transfer the tfx genes to other bacterial strains to confer this compound production and resistance. nih.govgoogle.comasm.org This has been achieved through techniques like conjugation, using broad host-range vectors. asm.orgasm.orggoogle.com The ability to transfer the tfx cassette has been used to create genetically improved strains with enhanced nodulation competitiveness in Rhizobium etli. asm.org Mutagenesis has also been applied to genes outside the tfx cluster, like tfuA, to understand their involvement in TFX production. nih.govasm.org
Data on mutational analysis of tfx genes:
| Gene | Mutation Type | Observed Phenotype (Production/Resistance) | Reference |
|---|---|---|---|
| tfxA | Tn3GUS insertion | Non-producing, resistant | nih.gov |
| tfxB | Tn3GUS insertion | Non-producing, resistant | nih.gov |
| tfxD | Tn3GUS insertion | Non-producing, resistant | nih.gov |
| tfxF | Tn3GUS insertion | Non-producing, resistant | nih.gov |
| tfxE | In-frame deletion | Reduced resistance | asm.orgresearchgate.net |
| tfxG | In-frame deletion | No effect on resistance, reduced isomer production | asm.orgresearchgate.net |
Biochemical and Cellular Assays for Mechanism of Action Elucidation
Biochemical and cellular assays are essential for understanding how this compound exerts its inhibitory effect on sensitive bacteria. This compound is described as bacteriostatic towards most strains of R. leguminosarum and R. fredii. grantome.com It specifically inhibits alpha-proteobacteria. colab.wsresearchgate.net While the precise molecular mechanism of action was not detailed in the provided snippets, the fact that it is a ribosomally synthesized and post-translationally modified peptide antibiotic suggests it likely targets essential cellular processes, potentially protein synthesis, similar to other peptide antibiotics. colab.ws Biochemical assays could involve testing the effect of purified this compound on various cellular processes in vitro, such as enzyme activity or macromolecule synthesis.
Cellular assays, such as growth inhibition assays, are routinely used to determine the sensitivity of bacterial strains to this compound. colab.wsresearchgate.net These assays typically involve exposing bacterial cultures to different concentrations of this compound and measuring growth. The ability of TFX-producing strains to prevent root nodulation by sensitive rhizobia in co-inoculation experiments is also a form of cellular assay reflecting its activity in a more complex environment. colab.wsresearchgate.net
Culture-Independent Methods for Analyzing Microbial Community Dynamics (e.g., RISA)
Culture-independent methods are crucial for studying the impact of this compound production on complex microbial communities in their natural environment, such as the rhizosphere. Ribosomal Intergenic Spacer Analysis (RISA) is a culture-independent technique that has been used to assess microbial diversity in complex systems and estimate the effects of disturbances, such as the introduction of an antibiotic-producing bacterium. nih.govcapes.gov.br
Studies using RISA have shown that this compound production by Rhizobium etli CE3 dramatically reduced the diversity of this compound-sensitive members of the alpha subdivision of the class Proteobacteria in the rhizosphere of Phaseolus vulgaris, while having little apparent effect on most other microbes. nih.govcapes.gov.br This demonstrates that this compound can significantly alter the structure of microbial communities in a selective manner. This approach provides insights into the ecological consequences of antibiotic production by bacteria in their natural habitats.
Heterologous Expression Systems for RiPP Biosynthesis and Engineering
Heterologous expression systems have proven valuable tools for studying and manipulating the biosynthesis of RiPPs, including this compound. These systems allow for the reconstitution of biosynthetic pathways in a controlled host organism, facilitating the identification of gene functions, the characterization of enzymatic steps, and the potential for generating novel peptide variants.
Heterologous expression in systems like Escherichia coli has been explored for the functional expression of diverse post-translational peptide-modifying enzymes from various RiPP classes, including linear azole peptides like this compound. plos.org These efforts aim to develop standardized methods for expressing and purifying RiPP enzymes, which is crucial for high-throughput studies and the combinatorial biosynthesis of new RiPPs. plos.org While expressing RiPP enzymes in heterologous hosts can be challenging, studies show that a significant proportion can be functionally expressed, and enzymes from different sources can potentially be combined to create synthetic pathways. plos.org
The use of heterologous systems has also provided insights into the specific roles of individual genes within the tfx cluster. For instance, mutational analysis in heterologous hosts has helped to differentiate the roles of genes like tfxE and tfxG in this compound resistance and optimal production, respectively. researchgate.netnih.gov
Although specific detailed data tables solely focused on quantitative TFX production or modification yields from various heterologous expression systems were not extensively detailed in the search results, the principle of using such systems for functional analysis and pathway dissection is well-established in RiPP research. The ability to introduce the tfx gene cluster into different α-proteobacterial backgrounds and observe TFX production and resistance phenotypes provides a qualitative assessment of the gene cluster's sufficiency and the host's compatibility with the biosynthetic machinery. colab.wsasm.org Further quantitative studies using heterologous expression would involve measuring TFX titers or analyzing intermediate products in engineered strains under controlled conditions.
Future Directions and Emerging Research Avenues for Trifolitoxin
Discovery and Characterization of Novel Trifolitoxin Variants and Related RiPPs
The increasing availability of genomic data presents a significant opportunity for the discovery of novel this compound variants and related RiPPs. Genome mining approaches have already proven valuable in identifying previously unknown RiPP classes and their associated biosynthetic gene clusters (BGCs). nih.govfrontiersin.org Future research will likely leverage advanced bioinformatic tools and algorithms to systematically screen bacterial genomes and metagenomes for sequences homologous to known this compound genes or conserved RiPP biosynthetic machinery. frontiersin.orgmcmaster.cabiorxiv.org
Characterization of newly discovered variants will involve a combination of genetic, biochemical, and structural techniques. This includes expressing the identified BGCs in heterologous hosts to produce the peptides, followed by purification and structural elucidation using techniques such as mass spectrometry and NMR. researchgate.netgrantome.com Studying the post-translational modifications present in these variants will be crucial, as these modifications often dictate the peptide's activity and stability. researchgate.netnih.gov Furthermore, investigating the enzymatic machinery responsible for these modifications can reveal novel enzymatic activities and pathways. nih.govanr.fr
The discovery of related RiPPs with similar structural features or biosynthetic pathways to this compound could uncover a broader family of peptides with diverse biological activities. biorxiv.org Understanding the relationships between these RiPPs will provide insights into their evolution and potential functional divergence.
Deeper Elucidation of Molecular Mechanisms of Action and Resistance Pathways
While this compound is known to inhibit a specific group of alpha-proteobacteria, the precise molecular details of its mechanism of action require further investigation. Future research will aim to identify and characterize the specific cellular targets that this compound interacts with in sensitive bacteria. This could involve techniques such as pull-down assays, photoaffinity labeling, and cryo-electron microscopy to visualize the interaction of this compound with its target molecules or complexes. skoltech.ru
Understanding how this compound disrupts essential cellular processes, such as protein synthesis or cell membrane integrity, is critical for assessing its potential as an antimicrobial agent. skoltech.ru Comparative studies with other peptide antibiotics that target similar pathways could provide valuable insights into the unique mode of action of this compound.
Furthermore, a deeper understanding of the resistance mechanisms employed by bacteria that are not susceptible to this compound is essential. Research has indicated that the tfxE gene is required for resistance to externally applied this compound, suggesting a novel resistance mechanism. nih.gov Future studies should focus on elucidating the function of TfxE and other potential resistance determinants encoded within or outside the tfx cluster. asm.orgnih.gov This could involve genetic studies to identify additional genes involved in resistance, biochemical experiments to characterize the activity of resistance proteins, and structural studies to understand how these proteins confer protection against this compound.
Comprehensive Analysis of this compound's Ecological Impact in Diverse Environments
This compound's production by Rhizobium species suggests an ecological role, particularly in the rhizosphere where these bacteria interact with plants and other microorganisms. cdnsciencepub.comcolab.wsmdpi.com Future research needs to move beyond observations of reduced diversity in this compound-sensitive populations and conduct comprehensive analyses of its ecological impact in diverse environments. oup.comnih.gov
This involves studying the influence of this compound on the structure and function of microbial communities in different soil types, plant species, and environmental conditions. oup.comresearchgate.net Techniques such as high-throughput sequencing and metagenomics can be used to assess changes in microbial community composition and metabolic potential in the presence of this compound-producing strains. researchgate.net Furthermore, metabolomic studies can help identify other compounds produced by this compound-producing strains that contribute to their ecological interactions.
Investigating the role of this compound in mediating interactions between Rhizobium strains and between Rhizobium and other soil microbes, including plant pathogens, will be important. cdnsciencepub.commdpi.com Understanding how this compound production affects nodulation efficiency and plant health in different agricultural settings is also a key area for future research. asm.orgresearchgate.net The extent of the impact of microbial inoculants, including those producing bacteriocins like this compound, on resident microbial communities and subsequent crops requires further documentation. researchgate.net
Development of Advanced Biotechnological Tools Inspired by this compound Research
The study of this compound biosynthesis and its mechanism of action can inspire the development of advanced biotechnological tools. Understanding the enzymatic machinery involved in the post-translational modifications of the this compound precursor peptide could lead to the development of novel biocatalysts for the synthesis of modified peptides with desired properties. researchgate.netisomerase.co.uk
The unique resistance mechanism conferred by tfxE could potentially be engineered into beneficial microorganisms to protect them from antimicrobial compounds in specific environments. nih.gov Furthermore, the narrow-spectrum activity of this compound might be harnessed for targeted microbial control in agricultural or other settings. researchgate.netbiorxiv.org
Research into the genetic regulation of this compound production could also inform the design of inducible expression systems for controlled production of other RiPPs or valuable peptides. nih.gov The knowledge gained from studying this compound's interaction with its cellular target could aid in the design of new antimicrobial compounds or strategies to interfere with essential bacterial processes.
Interdisciplinary Approaches Integrating Systems Biology and Synthetic Biology in this compound Studies
Future research on this compound will greatly benefit from the integration of systems biology and synthetic biology approaches. Systems biology, which involves the study of biological systems as a whole, can be used to model the complex interactions between this compound-producing strains, other microbes, and the environment. cdnsciencepub.comfrontiersin.orgallianceforscience.org This can help predict the ecological consequences of introducing this compound-producing organisms or understand the factors influencing this compound production in situ.
Transcriptomic, proteomic, and metabolomic data can be integrated using systems biology approaches to gain a holistic understanding of the cellular processes involved in this compound biosynthesis, regulation, and its effects on sensitive cells. frontiersin.orgnih.gov
Synthetic biology offers the tools to engineer microorganisms for specific purposes, such as enhanced this compound production, altered target specificity, or the production of novel this compound derivatives. isomerase.co.ukallianceforscience.orglongdom.orgrcsi.com This could involve refactoring the this compound BGCs, optimizing gene expression, or introducing modifications to the precursor peptide or biosynthetic enzymes. researchgate.net Engineered bacteria producing this compound could potentially be used as targeted biocontrol agents in agriculture. biorxiv.org
The combination of systems biology and synthetic biology can facilitate a design-build-test-learn cycle for engineering this compound production or its related pathways, accelerating the development of biotechnological applications. nih.gov
Q & A
Basic: What is the molecular mechanism of trifolitoxin's antimicrobial activity, and how can it be experimentally validated?
Answer: this compound, a ribosomally synthesized peptide, inhibits specific bacterial strains by disrupting membrane integrity or interfering with essential cellular processes. To validate its mechanism:
- Methodology: Use fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to assess membrane permeability .
- Quantitative Validation: Measure ATP depletion via luciferase assays and compare with controls .
- Contradictions: Some studies report bacteriostatic vs. bactericidal effects depending on concentration; replicate experiments across multiple bacterial growth phases to resolve discrepancies .
Basic: How can this compound production be quantified in bacterial cultures, and what are the limitations of current assays?
Answer: Quantification typically involves HPLC-MS or ELISA. Key considerations:
- HPLC-MS Protocol: Optimize extraction buffers (e.g., 0.1% formic acid in acetonitrile) to prevent peptide degradation. Use synthetic this compound as a calibration standard .
- ELISA Limitations: Cross-reactivity with structurally similar peptides may inflate readings. Validate with knockout strains lacking the tfx gene cluster .
- Alternative Methods: RNA-seq to measure tfx operon expression, though this correlates indirectly with peptide abundance .
Advanced: What experimental designs are optimal for studying this compound's role in microbial community dynamics?
Answer: Use multi-omics approaches to resolve interspecies interactions:
- In Vitro Models: Co-culture Rhizobium spp. (producer) with susceptible pathogens (e.g., Agrobacterium tumefaciens) in controlled bioreactors. Monitor population shifts via flow cytometry .
- Metagenomic Analysis: Pair with 16S rRNA sequencing to track community structure changes post-trifolitoxin exposure .
- Pitfalls: Lab conditions may not replicate soil pH/nutrient gradients; include environmental samples for ecological relevance .
Advanced: How can contradictory findings on this compound resistance mechanisms be reconciled?
Answer: Discrepancies arise from strain-specific genetic adaptations. A systematic approach includes:
- Comparative Genomics: Identify conserved resistance genes (e.g., txr) across resistant strains using tools like OrthoFinder .
- Functional Validation: Knock out candidate genes in model organisms (e.g., E. coli) and test susceptibility via disk diffusion assays .
- Data Synthesis: Apply meta-analysis frameworks to aggregate findings from heterogeneous studies, adjusting for variables like inoculum size .
Basic: What in vivo models are suitable for evaluating this compound's efficacy against plant pathogens?
Answer: Legume root nodule systems (e.g., Medicago truncatula infected with Sinorhizobium meliloti) are ideal:
- Experimental Design: Inoculate plants with this compound-producing strains vs. non-producing controls. Measure pathogen suppression via qPCR for target pathogens (e.g., Pseudomonas syringae) .
- Ethical Compliance: Follow NIH guidelines for plant pathogen containment and replication protocols .
- Challenges: Field trials may require biosafety approvals; prioritize greenhouse studies initially .
Advanced: What methodological frameworks address this compound's stability under varying environmental conditions?
Answer: Stability studies should integrate:
- Accelerated Degradation Tests: Expose this compound to UV light, extreme pH, and proteases. Quantify remaining activity via LC-MS .
- Molecular Dynamics Simulations: Predict degradation hotspots by modeling peptide structure in silico (e.g., GROMACS software) .
- Contradictions: Lab-observed stability may not match field data; conduct longitudinal soil microbiome studies .
Basic: How do researchers differentiate this compound from structurally similar antimicrobial peptides?
Answer: Use tandem mass spectrometry (MS/MS) for precise identification:
- Protocol: Fragment peptides at 20–30 eV collision energy and compare spectra to databases (e.g., UniProt).
- Cross-Validation: Combine with genomic data to confirm tfx operon presence in the producer strain .
- Common Errors: Misannotation in genomic databases; verify via manual BLASTp alignment .
Advanced: What strategies optimize this compound synthesis in heterologous expression systems?
Answer: Key steps for recombinant production:
- Vector Design: Use strong, inducible promoters (e.g., T7 in E. coli) and codon-optimize the tfx gene for the host .
- Post-Translational Modifications: Co-express modifying enzymes (e.g., leader peptide proteases) to ensure proper maturation .
- Yield Challenges: Monitor inclusion body formation; optimize fermentation parameters (temperature, induction timing) .
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